3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA
Overview
Description
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of a substituted phenyl isothiocyanate with a suitable amine under controlled conditions to form the thiazole ring. This intermediate is then reacted with chlorodifluoromethoxybenzene and 4-chlorophenyl isocyanate to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazole ring .
Scientific Research Applications
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular membranes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
What sets 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for a wide range of scientific research applications .
Properties
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]-3-(4-chlorophenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2F2N3O2S/c1-18(2)11-24-17(29-18)26(16(27)25-13-5-3-12(20)4-6-13)14-7-9-15(10-8-14)28-19(21,22)23/h3-10H,11H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRZTWHTTGSICA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N(C2=CC=C(C=C2)OC(F)(F)Cl)C(=O)NC3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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